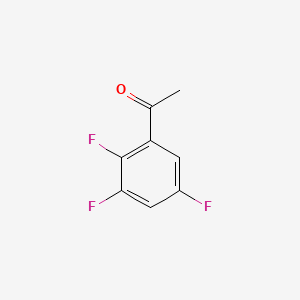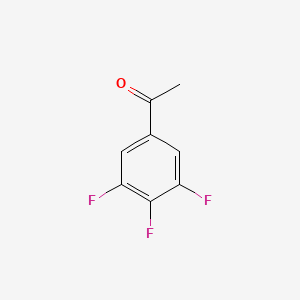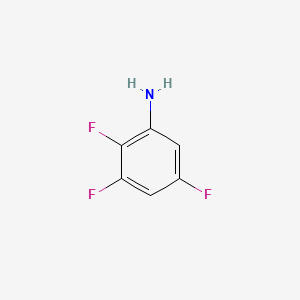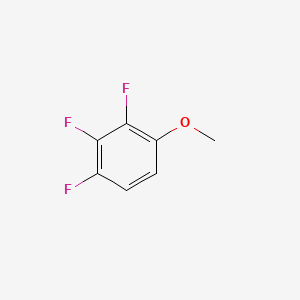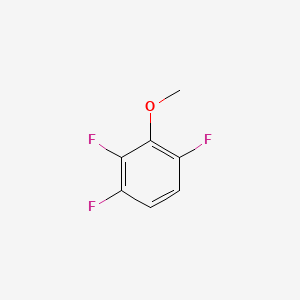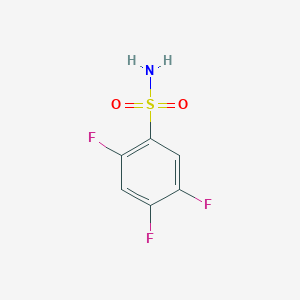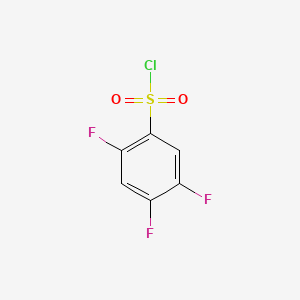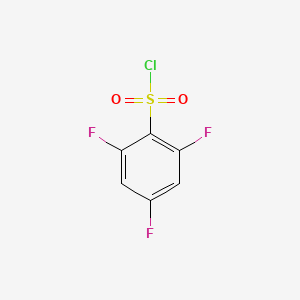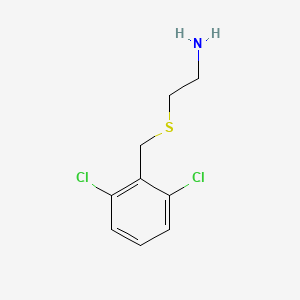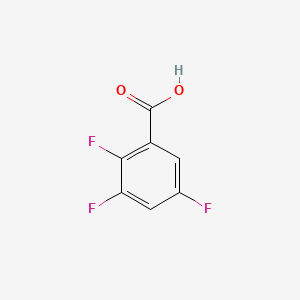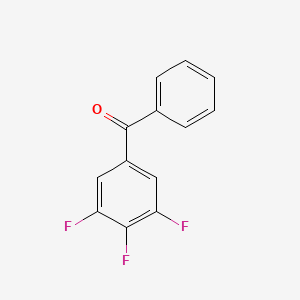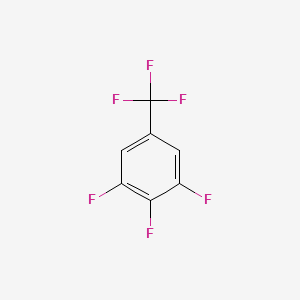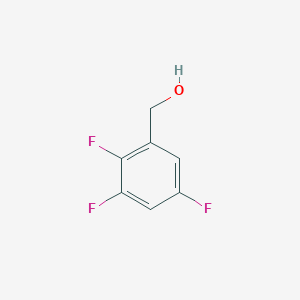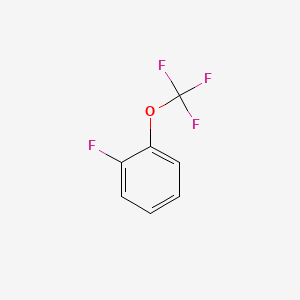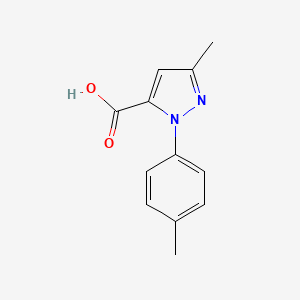
3-Methyl-1-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid
説明
The compound "3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of various diketones or β-keto esters with hydrazines. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, 1-methyl-pyrazole-3-carboxylic acid was synthesized from 3-methylpyrazole through a two-step reaction involving oxidation and methylation .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies. For example, the crystal structure of a novel pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The crystal packing of another derivative, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was stabilized by O-H⋯O and O-H⋯S intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including hydrogen bonding interactions, which play a significant role in their structural stability and biological activity. For instance, the reduction of a pyrazole derivative in polarographic studies showed different electrochemical behaviors depending on the protonation state of the molecule . The formation of hydrogen-bonded sheets and chains in isomeric reaction products of pyrazole derivatives further illustrates the importance of hydrogen bonding in dictating the molecular conformation and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their spectroscopic characteristics and nonlinear optical activity, are influenced by their molecular structure. The small energy gap between the frontier molecular orbitals of a pyrazole derivative was responsible for its nonlinear optical activity . Theoretical calculations, such as density functional theory (DFT), are often used to predict and compare these properties with experimental data, providing insights into the electronic transitions within the molecules .
科学的研究の応用
1. Preparation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol)s
- Application Summary: This compound is used in the synthesis of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol)s .
- Methods of Application: The synthesis is achieved by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using 1,3-disulfonic acid imidazolium tetrachloroaluminate as a new, heterogeneous and reusable catalyst .
- Results or Outcomes: The method is reported to be green, simple, and efficient .
2. Synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) and Evaluation of Their Antioxidant and Anticancer Activities
- Application Summary: This compound is used in the synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols), which are then evaluated for their antioxidant and anticancer activities .
- Methods of Application: The synthesis is achieved by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
- Results or Outcomes: All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard. Several derivatives proved to be cytotoxic in the RKO cell line .
3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one
- Application Summary: This compound is used in the synthesis of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) and Evaluation of Their Antioxidant and Anticancer Activities
- Application Summary: This compound is used in the synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols), which are then evaluated for their antioxidant and anticancer activities .
- Methods of Application: The synthesis is achieved by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
- Results or Outcomes: All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard. Several derivatives proved to be cytotoxic in the RKO cell line .
5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one
- Application Summary: This compound is used in the synthesis of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one .
- Methods of Application: The synthesis is achieved by the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of Indole Derivatives
- Application Summary: This compound is used in the synthesis of indole derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) and Evaluation of Their Antioxidant and Anticancer Activities
- Application Summary: This compound is used in the synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols), which are then evaluated for their antioxidant and anticancer activities .
- Methods of Application: The synthesis is achieved by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
- Results or Outcomes: All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard. Several derivatives proved to be cytotoxic in the RKO cell line .
5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one
- Application Summary: This compound is used in the synthesis of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one .
- Methods of Application: The synthesis is achieved by the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
特性
IUPAC Name |
5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-11(12(15)16)7-9(2)13-14/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRSFZWSZCSMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377779 | |
| Record name | 5-Methyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid | |
CAS RN |
885-46-1 | |
| Record name | 5-Methyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



